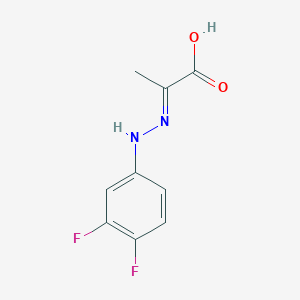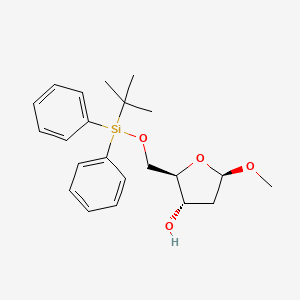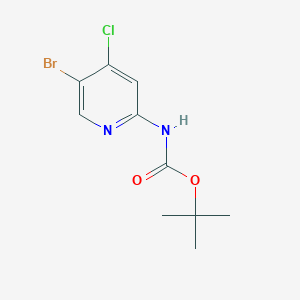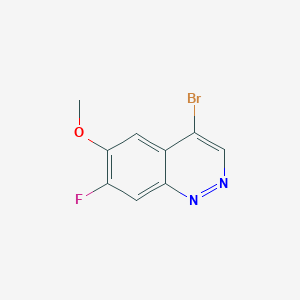![molecular formula C14H10BrNS B12341988 2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
2-(Bromomethyl)-7-phenylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-7-phenylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, along with a bromomethyl and phenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-phenylbenzo[d]thiazole typically involves the bromination of 7-phenylbenzo[d]thiazole. One common method includes the reaction of 7-phenylbenzo[d]thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For instance, oxidation with hydrogen peroxide can convert the thiazole ring into a sulfoxide or sulfone.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Sulfoxides or sulfones from oxidation reactions.
- Methyl derivatives from reduction reactions.
科学的研究の応用
2-(Bromomethyl)-7-phenylbenzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme activities.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-(Bromomethyl)-7-phenylbenzo[d]thiazole exerts its effects is primarily through its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activities or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their functions and influencing biological pathways.
類似化合物との比較
2-Methylbenzothiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
7-Phenylbenzothiazole: Does not have the bromomethyl substituent, resulting in different chemical reactivity and biological activity.
2-Bromomethylthiazole: Similar in structure but lacks the phenyl group, affecting its overall properties and applications.
Uniqueness: 2-(Bromomethyl)-7-phenylbenzo[d]thiazole is unique due to the presence of both the bromomethyl and phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C14H10BrNS |
|---|---|
分子量 |
304.21 g/mol |
IUPAC名 |
2-(bromomethyl)-7-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-9-13-16-12-8-4-7-11(14(12)17-13)10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
RHDCGSICCSEYKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(S3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)



![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)




![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)
